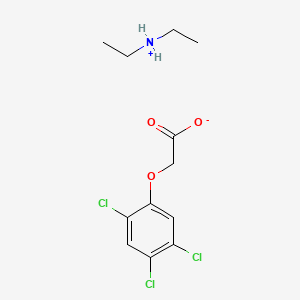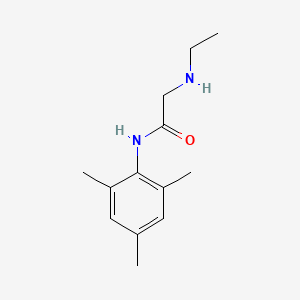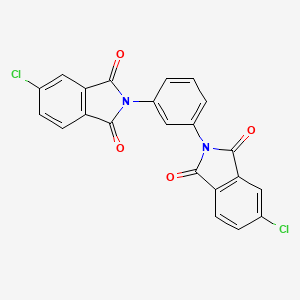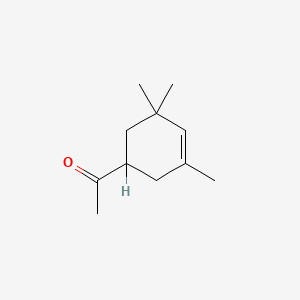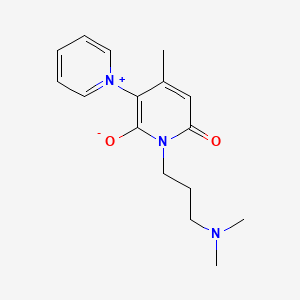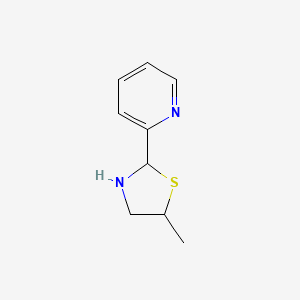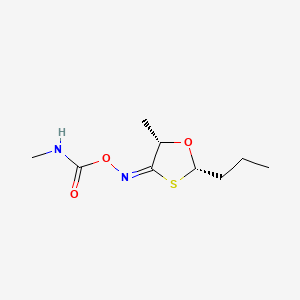
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate is a fluorinated acrylate monomer. This compound is characterized by its long perfluorinated tail, which imparts unique properties such as high hydrophobicity, chemical resistance, and low surface energy. These properties make it valuable in various industrial applications, particularly in coatings and surface treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate typically involves the esterification of the corresponding alcohol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, is becoming increasingly common in the industrial production of fluorinated acrylates.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can be polymerized through free radical polymerization to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorinated tail can participate in nucleophilic substitution reactions, although these reactions are often challenging due to the stability of the C-F bond.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Strong nucleophiles like alkoxides or amines may be used, often requiring elevated temperatures and prolonged reaction times.
Addition Reactions: Nucleophiles such as thiols or amines can add to the acrylate group under mild conditions, often in the presence of a base.
Major Products
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified fluorinated tails, potentially altering their physical and chemical properties.
Addition Products: Derivatives with functional groups added to the acrylate moiety, enhancing their reactivity and application potential.
科学研究应用
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials with unique surface properties.
Biology: Employed in the development of biocompatible coatings for medical devices and implants, enhancing their performance and longevity.
Medicine: Investigated for its potential in drug delivery systems, particularly for hydrophobic drugs, due to its ability to form stable micelles and nanoparticles.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and corrosion-resistant materials.
作用机制
The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate are primarily due to its long perfluorinated tail. This tail imparts high hydrophobicity and chemical resistance, making it effective in forming protective coatings and barriers. The acrylate group allows for polymerization and functionalization, enabling the compound to be incorporated into various polymer matrices and surface treatments. The molecular targets and pathways involved in its action are largely related to its ability to interact with and modify surfaces at the molecular level, enhancing their properties.
相似化合物的比较
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Henicosafluoroundecyl acrylate has a longer perfluorinated tail, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring extreme durability and low surface energy. Additionally, its acrylate group provides versatility in polymerization and functionalization, allowing for the creation of a wide range of advanced materials.
属性
CAS 编号 |
94231-57-9 |
|---|---|
分子式 |
C14H5F21O2 |
分子量 |
604.15 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecyl prop-2-enoate |
InChI |
InChI=1S/C14H5F21O2/c1-2-4(36)37-3-5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)35/h2H,1,3H2 |
InChI 键 |
FPBNSCOPAZCJAV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



